4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline
Übersicht
Beschreibung
4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline is a heterocyclic compound with the molecular formula C8H6N4O. This compound is part of the oxadiazole family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(N-nitramino)-3-phenylfuroxane with acetic anhydride (Ac2O) and sulfuric acid (H2SO4), leading to the formation of the oxadiazole ring . The reaction conditions are crucial, as the transformation of the nitramine fragment to the oxadiazonium ion is a key step in the process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides, such as 1,5-dioxides.
Reduction: Reduction reactions can modify the oxadiazole ring, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid for nitration, and oxidizing agents for oxidation reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
Major products from these reactions include nitrated derivatives, such as 7-nitro-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline, and various oxidized forms like 1,5-dioxides .
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline involves its interaction with molecular targets through non-covalent interactions. These interactions can include hydrogen bonding, π-π stacking, and van der Waals forces, which allow the compound to bind to enzymes and receptors, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,5]oxadiazolo[3,4-c]cinnoline: Similar in structure but with different substitution patterns and properties.
1,2,4-Oxadiazoles: Another class of oxadiazoles with distinct chemical and biological properties.
Uniqueness
4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms in the heterocycle.
Eigenschaften
IUPAC Name |
4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c1-2-7-8(12-13-11-7)5-3-4-9-10-6(1)5/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFFDBWQFZHNAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C3=C1N=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344852 | |
Record name | 4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300587-41-1 | |
Record name | 4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.